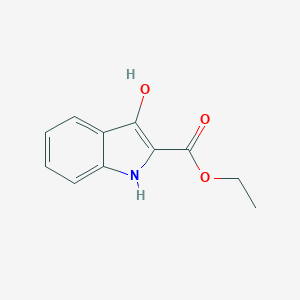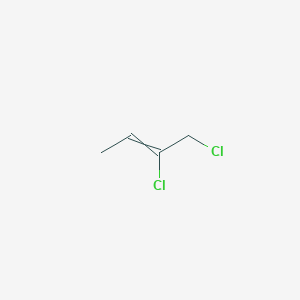
1,2-Dichloro-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-2-butene (DCB) is a chemical compound that belongs to the family of halogenated alkenes. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other chemicals such as chlorinated solvents, pesticides, and pharmaceuticals. DCB is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in scientific research.
作用機序
1,2-Dichloro-2-butene is a reactive compound that can undergo various chemical reactions, including addition, substitution, and elimination reactions. Its mechanism of action in living organisms is not well understood, but it is believed to be a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA. The reaction of 1,2-Dichloro-2-butene with cellular nucleophiles can lead to the formation of adducts, which can cause cellular damage and toxicity.
生化学的および生理学的効果
1,2-Dichloro-2-butene has been shown to cause various biochemical and physiological effects in living organisms. It has been shown to be toxic to various organs, including the liver, kidneys, and lungs. 1,2-Dichloro-2-butene has also been shown to cause DNA damage, which can lead to mutations and cancer. The exact mechanism by which 1,2-Dichloro-2-butene causes these effects is not well understood, but it is believed to be related to its reactivity and ability to form adducts with cellular nucleophiles.
実験室実験の利点と制限
1,2-Dichloro-2-butene has several advantages as a research tool. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool for studying chemical mechanisms. 1,2-Dichloro-2-butene is also readily available and relatively inexpensive, making it accessible to researchers. However, 1,2-Dichloro-2-butene is a highly toxic compound that requires careful handling and disposal. Its toxicity can also limit its use in certain experiments, as it can interfere with cellular processes and cause cell death.
将来の方向性
There are several future directions for research on 1,2-Dichloro-2-butene. One area of research is the development of safer and more effective methods for synthesizing 1,2-Dichloro-2-butene. Another area of research is the study of the mechanism of action of 1,2-Dichloro-2-butene and its effects on living organisms. This research could lead to the development of new treatments for diseases such as cancer. Finally, research on the environmental impact of 1,2-Dichloro-2-butene and other halogenated alkenes could lead to the development of safer and more sustainable industrial practices.
合成法
1,2-Dichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction is carried out under controlled conditions, and the purity of the final product is critical for its use in various applications. The synthesis of 1,2-Dichloro-2-butene requires expertise and caution, and it is essential to follow proper safety protocols.
科学的研究の応用
1,2-Dichloro-2-butene has been widely used in scientific research to study its mechanism of action and its effects on living organisms. It has been used as a model compound to study the toxicity of halogenated alkenes and their effects on the environment. 1,2-Dichloro-2-butene has also been used in the synthesis of other compounds, such as 1,2-dichloroethane, which is used as a solvent in various industrial applications.
特性
CAS番号 |
13602-13-6 |
|---|---|
製品名 |
1,2-Dichloro-2-butene |
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC名 |
(Z)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
InChIキー |
VOGHDWQJCXXBMH-RQOWECAXSA-N |
異性体SMILES |
C/C=C(/CCl)\Cl |
SMILES |
CC=C(CCl)Cl |
正規SMILES |
CC=C(CCl)Cl |
その他のCAS番号 |
13602-13-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



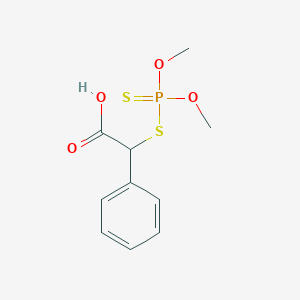
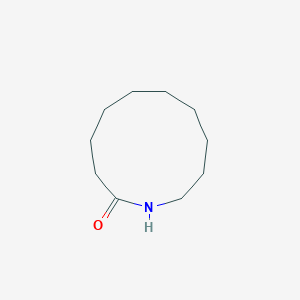
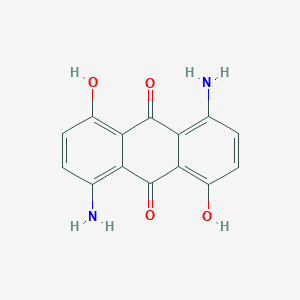
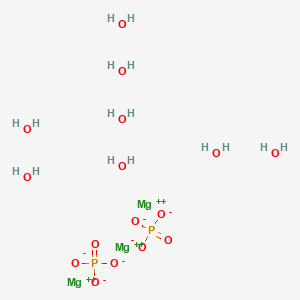
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
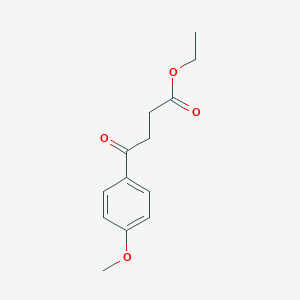
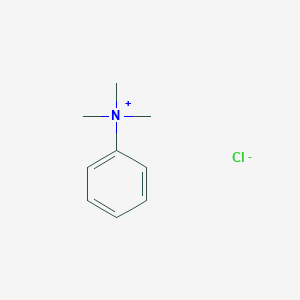
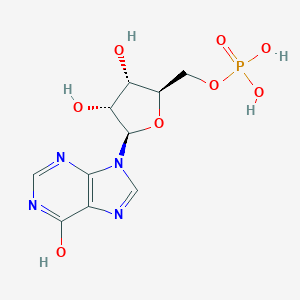
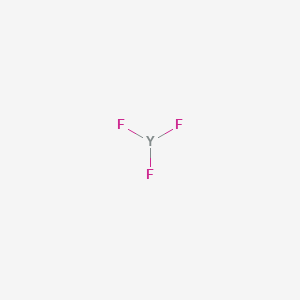
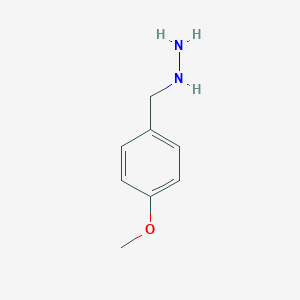
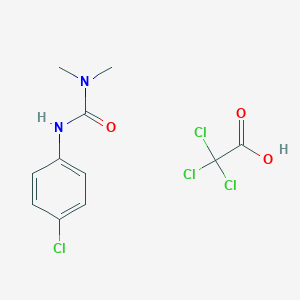
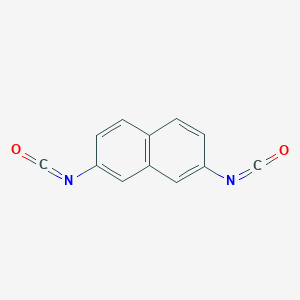
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
